N-cyclooctyladamantane-1-carboxamide
Description
N-Cyclooctyladamantane-1-carboxamide is a carboxamide derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. The compound features a cyclooctyl substituent attached to the amide nitrogen of the adamantane-1-carboxylic acid backbone.
Properties
Molecular Formula |
C19H31NO |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-cyclooctyladamantane-1-carboxamide |
InChI |
InChI=1S/C19H31NO/c21-18(20-17-6-4-2-1-3-5-7-17)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2,(H,20,21) |
InChI Key |
MEWUVHNPLZLEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted adamantane or cyclooctyl derivatives.
Scientific Research Applications
N-cyclooctyladamantane-1-carboxamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-cyclooctyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclooctyladamantane-1-carboxamide with its closest structural analogs, focusing on molecular features, physicochemical properties, and pharmacological implications.
Structural and Crystallographic Comparison
Key Observations :
- Substituent Effects: The cyclooctyl group is bulkier and more flexible than the planar p-tolyl group. This difference likely impacts solubility and crystal packing.
- Hydrogen Bonding : N-p-Tolyladamantane-1-carboxamide exhibits intermolecular N–H⋯O hydrogen bonding, forming 1D chains . A similar motif is expected in this compound, though steric hindrance from the cyclooctyl group might reduce packing efficiency.
Pharmacological Potential
Adamantane derivatives are historically associated with antiviral activity (e.g., amantadine for influenza A) .
- Lipophilicity : The cyclooctyl group may enhance blood-brain barrier penetration compared to p-tolyl, suggesting neuroprotective applications.
- Metabolic Stability : Adamantane’s rigid structure resists enzymatic degradation, a trait shared across derivatives.
Physicochemical Properties
* Estimates based on structural analogs and substituent contributions.
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